molecular formula C29H23N3O3 B2986882 N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1112440-20-6

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B2986882
CAS No.: 1112440-20-6
M. Wt: 461.521
InChI Key: MPUFVQYPTPOXEQ-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide (CAS 1112440-20-6) is a synthetic small molecule with a molecular formula of C29H23N3O3 and a molecular weight of 461.5 g/mol . This acetamide derivative features a quinazolin-4-one core, a privileged scaffold in medicinal chemistry known for yielding biologically active compounds . The specific structural motif of this compound integrates a quinazolinone system linked to a benzyloxyphenyl group, making it a compound of significant interest for pharmaceutical and biochemical research. The primary research value of this compound lies in its structural relationship to the quinazolin-4-one class of bioactive molecules. Recent scientific investigations have identified quinazolin-4-one-based compounds as potent, non-peptidic, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical target for antiviral drug development . These inhibitors operate by binding to the protease's active site, which is composed of subpockets S4-S1', and can exhibit a unique, non-canonical binding mode that effectively disrupts viral replication . Beyond antiviral applications, the quinazolinone scaffold is extensively explored in other therapeutic areas. Derivatives have been investigated for their potential to inhibit Bromodomain and Extra Terminal (BET) proteins, which are targets in oncology for the treatment of hematologic cancers, acute myeloid leukemia, and other neoplasms . Furthermore, structurally related acetamide compounds have demonstrated potent inhibitory effects on osteoclastogenesis, suggesting potential applications in research targeting bone resorption diseases like osteoporosis . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3/c33-27(30-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21)19-32-26-14-8-7-13-25(26)28(31-29(32)34)22-11-5-2-6-12-22/h1-18H,19-20H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUFVQYPTPOXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxyphenyl halide reacts with the quinazolinone intermediate.

    Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazolinone class. While comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available within the provided search results, related research areas and compounds can provide insight into its potential applications.

Potential Applications Based on Related Research

  • BET Protein Inhibition: Substituted 2-phenyl-3H-quinazolin-4-ones and analogs, which share structural similarities with N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, can inhibit bromodomain and extra terminal domain (BET) proteins . These compounds may treat diseases sensitive to BET protein binding, including NUT midline carcinoma, cancers exhibiting c-myc overexpression (e.g., Burkitt's lymphoma, acute myelogenous leukemia, multiple myeloma, aggressive human medulloblastoma), and cancers overexpressing n-myc . They may also induce apoptosis in cancer cells by decreasing the expression of the anti-apoptosis gene Bcl2 .
  • Cancer Treatment: The methods of the invention may be used to treat or prevent cancers, including hematological, epithelial including lung, breast and colon carcinomas . Buparlisib, a drug identified in the search results, has been studied in trials for lymphoma, metastases, lung cancer, solid tumors, and breast cancer .
  • Modulation of Viral and Bacterial Infections: BET inhibitors may modulate responses to viral and bacterial infections, including HIV, herpes, and papilloma viruses .

Related Compounds

  • 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide: This compound, with the molecular formula C17H19NO2, has a molecular weight of 269.34 g/mol . Synonyms include N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide and 4-(BENZYLOXY)-N,N-DIMETHYLPHENYLACETAMIDE .
  • N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: This compound is listed as being available from Sigma-Aldrich .

Further Research

To obtain comprehensive data tables and well-documented case studies on the specific applications of N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, further research is necessary. This could include:

  • Searching scientific literature databases: PubMed, Scopus, and Web of Science.
  • Exploring patent databases: Espacenet and USPTO.
  • Contacting research institutions and pharmaceutical companies: Inquire about ongoing research or unpublished data related to this compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in cancer cells, ultimately causing cell death. The benzyloxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Heterocycle Core Substituents on Acetamide/Phenyl Molecular Weight Key References
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide (Target) Quinazolinone Benzyloxy-phenyl, 4-phenyl ~443.5*
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone 4-Methoxyphenoxy, 4-methylphenyl 415.44
N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4-Methoxyphenyl, benzyloxy-phenyl 441.5
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine Phenoxyphenyl, sulfonyl group 407.4
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, phenyl ~325.3*

*Calculated based on molecular formula.

Key Observations:
  • Heterocycle Modifications: Replacement of the quinazolinone core with pyridazinone () or benzothiadiazine () alters electronic properties and hydrogen-bonding capacity, influencing target binding .
  • Molecular Weight: Higher molecular weights (e.g., 441.5 in pyridazinone analog) may reduce solubility but improve receptor affinity due to increased surface area .
Anti-inflammatory Activity:
  • Benzothiadiazine Derivatives : Sulfonyl groups in benzothiadiazine analogs () may confer dual COX/LOX inhibition, a mechanism associated with reduced ulcerogenic risk compared to traditional NSAIDs .

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • Quinazolinone Core : A bicyclic structure known for various pharmacological properties.
  • Benzyloxy Group : Enhances lipophilicity and may influence receptor binding.
  • Acetamide Linkage : Potentially involved in enzyme inhibition.

Biological Activity Overview

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide exhibits several biological activities, including:

  • Anticancer Properties : Inhibits cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Acts on specific enzymes related to cancer progression and inflammation.
  • Antimicrobial Activity : Shows potential against certain bacterial strains.

The biological mechanisms through which this compound operates include:

  • Enzyme Inhibition : The compound may inhibit kinases involved in tumor growth, leading to reduced cell proliferation.
  • Receptor Interaction : Binding to specific receptors can alter signal transduction pathways critical for cancer development and metastasis.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor-associated inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of the compound through various assays:

  • Cell Viability Assays : The compound was tested on multiple cancer cell lines (e.g., breast, lung, prostate), showing significant inhibition of cell growth with IC50 values ranging from 0.5 to 5 μM depending on the cell type .
Cell LineIC50 (μM)Reference
MCF-7 (Breast)1.48
PC-3 (Prostate)0.33
H460 (Lung)2.00

Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of various kinases:

  • VEGFR-2 Inhibition : Demonstrated IC50 values as low as 0.56 μM, indicating strong potential for antiangiogenic therapy .
EnzymeIC50 (μM)Reference
VEGFR-20.56
EGFR0.39

Case Studies

In a recent study focusing on quinazolinone derivatives, N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide was evaluated alongside other compounds for its efficacy against cancer cell lines and its selectivity towards normal cells. The results indicated that this compound exhibited a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the preparation of the quinazolinone core. A common approach involves coupling 4-phenylquinazolin-2(1H)-one with activated intermediates like chloroacetamide derivatives. For amide bond formation, carbodiimide-mediated coupling (e.g., EDC/HCl) with tertiary amine bases (e.g., DIPEA) is effective, as demonstrated in similar acetamide syntheses . Optimization may include solvent selection (e.g., dichloromethane or DMF), temperature control (e.g., 0–25°C), and stoichiometric adjustments to minimize side products.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., benzyloxy protons at δ 5.06 ppm, acetamide carbonyl at δ 166.3 ppm) with reference data .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 350.1215) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H···O interactions) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Prioritize target-specific assays based on structural analogs. For example:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to quinazolinone’s ATP-binding mimicry .
  • Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative strains, referencing thiazole/quinazolinone bioactivity trends .
  • Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values and selectivity indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodology :

  • Core modifications : Replace the quinazolinone with pyridopyrimidinone or benzoxazole to alter electron density and binding affinity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance hydrophobic interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical residues in target proteins (e.g., EGFR’s kinase domain). Validate with mutagenesis studies.

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Methodology :

  • Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition).
  • Solubility/pH effects : Test compound stability in DMSO/PBS buffers and adjust formulations (e.g., cyclodextrin encapsulation) .
  • Species specificity : Compare human vs. murine cell lines or recombinant enzymes to identify interspecies variability .

Q. What strategies can resolve low yield or side-product formation during synthesis?

  • Methodology :

  • Reaction monitoring : Use TLC or LC-MS to detect intermediates and optimize stepwise conditions (e.g., reducing excess reagents).
  • Protecting groups : Shield reactive sites (e.g., benzyloxy groups) during coupling steps to prevent undesired substitutions .
  • Catalyst screening : Test palladium or copper catalysts for Ullmann-type couplings to improve aryl-ether bond formation .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated preclinically?

  • Methodology :

  • In vitro ADME : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability (CYP450 isoforms).
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction .
  • In vivo PK : Administer to rodents (IV/PO) and analyze plasma via LC-MS/MS to calculate AUC, t₁/₂, and clearance rates.

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